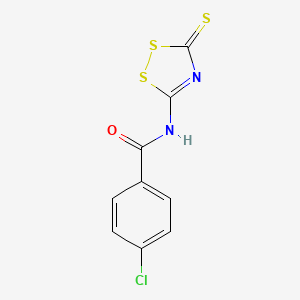

4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAYQLZISZPNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 1,2,4-Dithiazole-3-Thione Ring System

The 1,2,4-dithiazole-3-thione scaffold is central to the target compound. A validated approach involves cyclocondensation of thioamide precursors with sulfurizing agents. For example, N,N-dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (DDTT) serves as a sulfur-transfer reagent in analogous syntheses. The reaction typically proceeds via:

- Thioamide Formation : Treatment of a primary amine with carbon disulfide (CS₂) under basic conditions yields a dithiocarbamate intermediate.

- Cyclization : Heating the dithiocarbamate with chlorinating agents like sulfur monochloride (S₂Cl₂) induces cyclization to form the 1,2,4-dithiazole-3-thione ring.

For instance, DDTT synthesis employs dimethylformamide (DMF) as a solvent and triethylamine as a base, achieving >99% purity via HPLC. Adapting this method, 5-amino-1,2,4-dithiazole-3-thione could be synthesized as a key intermediate for subsequent coupling.

Preparation of 4-Chlorobenzoyl Chloride

The benzamide component derives from 4-chlorobenzoic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane. The reaction is typically refluxed for 2–4 hours, followed by solvent evaporation to yield 4-chlorobenzoyl chloride as a pale-yellow liquid.

Amide Coupling Strategies

Direct Coupling of Pre-formed Intermediates

The final step involves reacting 4-chlorobenzoyl chloride with 5-amino-1,2,4-dithiazole-3-thione. This amidation is performed in tetrahydrofuran (THF) or dichloromethane (DCM) using triethylamine (TEA) as a base to scavenge HCl. A representative procedure includes:

- Dissolving 5-amino-1,2,4-dithiazole-3-thione (1.0 equiv) in THF under nitrogen.

- Adding TEA (2.5 equiv) dropwise, followed by 4-chlorobenzoyl chloride (1.2 equiv).

- Stirring at 25°C for 12–24 hours, followed by quenching with ice-cold water.

- Extracting with DCM, drying over Na₂SO₄, and purifying via silica gel chromatography.

Yield : 60–75% (estimated based on analogous reactions in the patent literature).

Alternative Approach: In Situ Generation of the Dithiazole Amine

To avoid isolation of sensitive intermediates, some protocols generate the dithiazole amine in situ. For example, hydroxylamine-O-sulfonic acid has been used to aminate heterocycles in methylene chloride, followed by direct acylation with benzoyl chlorides. This one-pot method reduces purification steps but may lower yields due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Dichloromethane and THF are preferred for their ability to dissolve both polar and non-polar reagents. Chlorinated solvents enhance reaction rates in cyclization steps.

- Temperature : Cyclocondensation proceeds efficiently at 50–60°C, while amide coupling is performed at ambient temperature to prevent decomposition.

Catalytic and Stoichiometric Considerations

- Triethylamine : Used in excess (2.5–3.0 equiv) to neutralize HCl and drive the amidation to completion.

- Sulfurizing Agents : DDTT or xanthane hydride ensures regioselective sulfur incorporation into the dithiazole ring.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC Purity : >98% (C₁₈ column, acetonitrile/water gradient).

- Storage : Air-sensitive; recommended storage at 2–8°C under inert gas (argon or nitrogen).

Industrial-Scale Considerations

The patent US5110946A highlights challenges in large-scale synthesis, such as:

- Purification : Recrystallization from toluene/acetonitrile (15:45 v/v) removes polymeric byproducts.

- Process Safety : Exothermic reactions require controlled addition of reagents and cooling.

Challenges and Limitations

Analyse Chemischer Reaktionen

4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The chloro group in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Research indicates that 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide exhibits significant biological activity. Its potential applications include:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth. Studies suggest it may be effective against various strains of bacteria, potentially due to its ability to interfere with bacterial cell processes.

- Anticancer Properties : Initial investigations indicate that this compound may induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated the ability to modulate pathways involved in cancer progression, suggesting that 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide could have similar effects.

- Antiviral Activity : Compounds structurally related to 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide have been studied for their capacity to inhibit viral replication. This suggests potential for further exploration in antiviral drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth with IC50 values comparable to established antibiotics .

- Anticancer Research : In vitro studies on cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism for its anticancer activity and warrants further investigation into its therapeutic potential .

- Antiviral Effects : Research focusing on derivatives of the compound revealed promising results in inhibiting hepatitis B virus replication in vitro. The mechanism was linked to modulation of host immune responses .

Wirkmechanismus

The mechanism of action of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene and dithiazole groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

The following table summarizes key structural and functional differences between 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide and related compounds:

Functional and Pharmacological Differences

- Receptor Interactions: DS2 exhibits selective modulation of GABA receptors containing δ-subunits (EC₅₀ in nanomolar range), while 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide lacks direct receptor activity but shows antimicrobial properties when complexed with Pd(II) or Pt(II) .

- Catalytic Applications : L1 and its analogues demonstrate efficacy in Suzuki-Miyaura coupling reactions, achieving high conversion rates (up to 95%) for biphenyl derivatives, whereas the sulfanylidene-dithiazole benzamide is primarily a ligand rather than a catalyst .

- Therapeutic Use : Indapamide’s sulfonamide group confers diuretic action via carbonic anhydrase inhibition, contrasting with the antimicrobial focus of the sulfanylidene-dithiazole derivative .

Antimicrobial Activity

The Pd(II) and Pt(II) complexes of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Candida albicans (MIC: 32–64 µg/mL), comparable to ampicillin but less potent than fluconazole .

Structural Insights

X-ray crystallography (using SHELX software ) reveals that the sulfanylidene group in the dithiazole ring facilitates planar coordination with transition metals, enhancing complex stability .

Biologische Aktivität

4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated benzamide moiety linked to a dithiazole ring. Its chemical formula is with a molecular weight of approximately 288.80 g/mol. The presence of sulfur in the dithiazole ring is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide |

| Molecular Formula | C9H5ClN2OS3 |

| Molecular Weight | 288.80 g/mol |

| CAS Number | 306980-50-7 |

The biological activity of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound is believed to inhibit key enzymes involved in cell division and metabolic processes, similar to other benzamide derivatives that target the FtsZ protein in bacteria.

Inhibition of FtsZ Protein

Recent studies have shown that compounds with similar structures can inhibit the FtsZ protein in Staphylococcus aureus, which is essential for bacterial cell division. This inhibition leads to morphological changes and eventual cell death.

Antimicrobial Activity

Various studies have evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | ≤ 0.25 |

| MSSA | ≤ 0.25 |

| Escherichia coli | >200 |

| Pseudomonas aeruginosa | >200 |

In particular, the compound demonstrated notable selectivity towards MRSA strains, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Activity

Preliminary investigations into the anticancer properties of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide have shown promise in vitro. The compound exhibited cytotoxic effects on various cancer cell lines without significant toxicity to normal human cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of several benzamide derivatives against clinical isolates of MRSA. The results indicated that 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide had a lower frequency of resistance compared to older antibiotics like vancomycin .

- Cytotoxicity Assessment : In vitro tests on human embryonic kidney cells (HEK293) showed that this compound did not exhibit hemolytic activity or significant cytotoxicity at concentrations effective against bacterial strains .

Q & A

Q. What spectroscopic methods are suitable for characterizing the molecular structure of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide, and how are they applied?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O, N–H, S–S) by analyzing absorption bands. For example, the benzamide carbonyl stretch typically appears near 1680–1700 cm⁻¹ .

- NMR Spectroscopy :

- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfanyl protons as broad singlets).

- ¹³C-NMR : Confirms carbon frameworks, including the dithiazole ring and benzamide carbonyl (~165–170 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns using techniques like ESI-MS or GC-MS .

Q. What synthetic routes are reported for 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Condensation : React 4-chlorobenzoyl chloride with 5-amino-3-sulfanylidene-1,2,4-dithiazole under anhydrous conditions.

- Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts .

- Solvent Optimization : Reflux in ethanol or acetonitrile for 4–6 hours, monitored by TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PPARδ) by analyzing binding affinities and key residues (e.g., Cys249 in PPARδ) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. What challenges arise in resolving crystallographic data for this compound, and how can software tools address them?

Methodological Answer:

- Challenges :

- Disorder in the dithiazole ring : Common due to sulfur-sulfur interactions.

- Twinned Crystals : May require data integration from multiple crystals.

- Tools :

Q. How should researchers address contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration) .

- Mechanistic Validation :

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Gene Knockdown : Use siRNA to confirm target specificity (e.g., CPT1a downregulation for PPARδ antagonism) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What strategies enhance the stability of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide in formulation studies?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis : Mitigate via lyophilization or storage in anhydrous solvents.

- Oxidation : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) .

- Excipient Screening : Test cyclodextrins or liposomal encapsulation to improve solubility and shelf life .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.